molecular formula C7H15NO B12813262 n-Hexylformamide CAS No. 2591-78-8

n-Hexylformamide

Cat. No.: B12813262
CAS No.: 2591-78-8
M. Wt: 129.20 g/mol
InChI Key: NHTXRWUMLXSOGJ-UHFFFAOYSA-N
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Description

n-Hexylformamide is an organic compound with the chemical formula C₇H₁₅NO. It is a formamide derivative where the formyl group is bonded to a hexyl chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexylformamide can be synthesized through several methods. One common method involves the reaction of hexylamine with formic acid. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to increase the reaction rate. The general reaction is as follows:

Hexylamine+Formic AcidThis compound+Water\text{Hexylamine} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} Hexylamine+Formic Acid→this compound+Water

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of hexylamine and formic acid into a reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

n-Hexylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: It can be reduced to form hexylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hexanoic acid.

    Reduction: Hexylamine.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

n-Hexylformamide has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which n-Hexylformamide exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    n-Butylformamide: Similar structure but with a shorter butyl chain.

    n-Octylformamide: Similar structure but with a longer octyl chain.

    n-Propylformamide: Similar structure but with a propyl chain.

Uniqueness

n-Hexylformamide is unique due to its specific chain length, which influences its physical and chemical properties. This makes it suitable for certain applications where other formamides may not be as effective. Its balance of hydrophobic and hydrophilic properties allows it to interact differently with various substances, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-hexylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-5-6-8-7-9/h7H,2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTXRWUMLXSOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288400
Record name n-hexylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-78-8
Record name N-Hexylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2591-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 55752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-hexylformamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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